Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate (CAS: 769925-19-1) is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-methylphenyl group at position 5 and a methyl benzoate-linked sulfanyl acetyl moiety at position 4 . Its molecular weight is 449.09 g/mol, with a calculated exact mass of 449.0868 .
Properties
Molecular Formula |
C23H19N3O3S2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 4-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O3S2/c1-14-3-5-15(6-4-14)18-11-30-21-20(18)22(25-13-24-21)31-12-19(27)26-17-9-7-16(8-10-17)23(28)29-2/h3-11,13H,12H2,1-2H3,(H,26,27) |
InChI Key |
ZPQTWVFZMWXSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents include formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions often involve heating and the use of solvents like xylene or toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues in Thienopyrimidine Chemistry
Thienopyrimidine derivatives often exhibit activity variations based on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogues:
Key Observations:
Substituent Diversity and Bioactivity: The target compound’s sulfanyl acetyl-methyl benzoate group distinguishes it from sulfonamide-based analogues like Compound 32 and 4ai. Inhibitor F () features a 2-thioxo group, which confers distinct electronic properties compared to the sulfanyl acetyl linker in the target compound. This thioxo group is critical for tryptophan hydroxylase inhibition, suggesting that even minor structural changes in thienopyrimidines can shift biological targets .
Molecular Weight and Pharmacokinetics :
- The target compound (449.09 g/mol) is heavier than Compound 32 (440.19 g/mol) due to its extended acetyl-benzoate chain. Higher molecular weight may influence absorption and distribution but could be offset by esterase-mediated hydrolysis of the methyl benzoate .
Synthetic Pathways: The synthesis of thienopyrimidines typically involves cyclization of aminothiophene esters with formamide or POCl3-mediated chlorination (as seen in for derivatives like 4ai/4bi) . The target compound’s synthesis likely follows similar routes but incorporates a sulfanyl acetyl-amino benzoate linkage, which may require additional coupling steps compared to sulfonamide derivatives .
Functional Comparisons and Hypothesized Activity
While direct biological data for the target compound are absent in the provided evidence, its structural features suggest plausible applications:
- Anticancer Potential: Analogues like 4ai/4bi induce apoptosis via sulfonamide-mediated interactions with cellular targets . The target compound’s benzoate ester could serve as a prodrug, releasing a free carboxylic acid metabolite with enhanced target engagement.
- Receptor Modulation : The 4-methylphenyl group (common in GPR55 antagonists like Compound 32) may position the compound for similar receptor interactions, albeit with altered kinetics due to the sulfanyl acetyl group .
Biological Activity
Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H20N4OS
- SMILES Notation : CC1=CC=C(C=C1)NC2=NC=NC3=C2C(C(C=C4)=CC=C4C)=CS3
This structure incorporates a thieno[2,3-d]pyrimidine core, which is known for various biological activities.
2. Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives are also recognized for their anticancer potential. For example, compounds containing the thieno ring have been studied for their ability to inhibit cancer cell proliferation . The exact mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Further studies would be necessary to establish the specific anticancer efficacy of this compound.
3. Enzyme Inhibition
Enzyme inhibition is another area where thieno[2,3-d]pyrimidine derivatives show promise. For instance, certain compounds have been identified as potent acetylcholinesterase (AChE) inhibitors . This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The potential for this compound to act as an AChE inhibitor warrants further investigation.
Antibacterial Screening
In a study evaluating various thieno[2,3-d]pyrimidine derivatives, several compounds exhibited significant antibacterial activity with IC50 values indicating their effectiveness against specific bacterial strains . The study highlighted that modifications in the chemical structure can lead to enhanced biological activity.
Enzyme Binding Studies
Fluorescence measurements have been used to study the binding interactions of similar compounds with bovine serum albumin (BSA), which is crucial for understanding the pharmacokinetics of drugs . These studies suggest that structural variations can significantly affect binding affinities and thus influence therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
